N-cyclopropyl-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
“N-cyclopropyl-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of this compound involves the design and creation of novel CDK2 targeting compounds . The synthetic pathway to obtain similar compounds has been reported in various studies .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine ring system . The structure is designed to fit into the ATP adenine region with the required hydrophobic bindings .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a CDK2 inhibitor . It has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 mM .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . This structure allows for large absorption/emission intensities as a result of the ICT to/from this ring .Scientific Research Applications
Antitumor Activity
Pyrazolopyrimidines, including derivatives similar to N-cyclopropyl-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, have shown promising antitumor properties. For instance, a study by El-Naggar et al. (2018) on N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines demonstrated significant in vitro antitumor activity against liver (HepG-2) and breast (MCF-7) human cancer cells. This suggests a potential use of such compounds in cancer therapy (El-Naggar et al., 2018).
Antimicrobial Activity
Several pyrazolopyrimidine derivatives have exhibited antimicrobial properties. A study by Bakavoli et al. (2010) investigated the antibacterial activity of pyrazolo[3,4-d]pyrimidine derivatives, showing their potential as antibacterial agents (Bakavoli et al., 2010).
Antioxidant Properties
Compounds derived from pyrazolopyrimidines have also been evaluated for their antioxidant activities. Research by Mohamed and El-Sayed (2019) on indane-amide substituted pyrazole, pyrimidine, and pyrazolo[1,5-a]pyrimidine derivatives indicated that some of these compounds exhibited promising antioxidant activities (Mohamed & El-Sayed, 2019).
RNA Polymerase Inhibitory Activity
Pyrazolopyrimidines have been studied for their potential to inhibit RNA polymerase, an enzyme crucial for the transcription process in cells. Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity and RNA polymerase inhibitory activity, finding that some compounds showed significant inhibitory effects (Abdallah & Elgemeie, 2022).
Synthesis and Structural Studies
Various studies have focused on the synthesis and structural elucidation of pyrazolopyrimidine derivatives, exploring different synthetic routes and the influence of structural modifications on biological activity. For instance, a study by Ahmed et al. (2023) synthesized new sulfapyrimidine and pyrazolo[1,5-a]pyrimidine derivatives, contributing to the understanding of their chemical properties and potential applications (Ahmed et al., 2023).
Mechanism of Action
Target of Action
The primary target of N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide and N-cyclopropyl-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is Cyclin-dependent kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
These compounds interact with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. This pathway is responsible for the orderly and regulated progression of a cell through the cell cycle, leading to cell division. When CDK2 is inhibited, the cell cycle is disrupted, which can lead to cell death .
Result of Action
The result of the action of these compounds is the inhibition of cell proliferation. They have shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .
Future Directions
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-30-20-9-7-18(8-10-20)26-21(29)17-31-23-22(24-11-12-25-23)28-15-13-27(14-16-28)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAODZZQCLAWHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide |
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